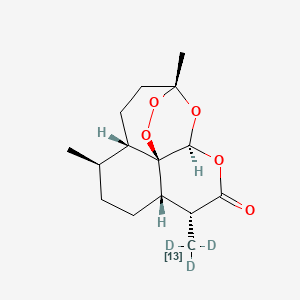
Artemisinin-13C-D3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Artemisinin-13C-D3 is a labeled derivative of artemisinin, a sesquiterpene lactone isolated from the plant Artemisia annua, commonly known as sweet wormwood. Artemisinin and its derivatives are renowned for their potent antimalarial properties. The labeled compound, this compound, is used primarily in research to study the pharmacokinetics and metabolism of artemisinin in biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Artemisinin-13C-D3 involves the incorporation of carbon-13 and deuterium isotopes into the artemisinin molecule. The process typically starts with the extraction of artemisinin from Artemisia annua. The isotopic labeling is achieved through a series of chemical reactions, including selective hydrogenation and carbon isotope exchange reactions. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium and carbon-13 into specific positions of the artemisinin molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors for the cultivation of Artemisia annua, followed by extraction and purification of artemisinin. The isotopic labeling is then performed using advanced chemical synthesis techniques to ensure high yield and purity of the labeled compound .
化学反応の分析
Types of Reactions
Artemisinin-13C-D3 undergoes various chemical reactions, including:
Oxidation: Artemisinin can be oxidized to form dihydroartemisinin and other derivatives.
Reduction: Reduction reactions can convert artemisinin to dihydroartemisinin using reagents like sodium borohydride.
Substitution: Substitution reactions involve replacing specific hydrogen atoms with deuterium or carbon-13 isotopes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Sodium borohydride is frequently used for reduction reactions.
Substitution: Deuterated solvents and catalysts are used for isotopic substitution reactions.
Major Products Formed
The major products formed from these reactions include dihydroartemisinin, artemether, and artesunate, which are all derivatives of artemisinin with varying pharmacological properties .
科学的研究の応用
Artemisinin-13C-D3 has a wide range of scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of artemisinin in biological systems.
Metabolism Studies: Helps in understanding the metabolic pathways and identifying metabolites of artemisinin.
Drug Development: Assists in the development of new antimalarial drugs by providing insights into the mechanism of action and efficacy of artemisinin derivatives.
Biomedical Research: Used in studies related to cancer, inflammation, and other diseases due to its broad-spectrum pharmacological activities.
作用機序
Artemisinin-13C-D3 exerts its effects through the generation of reactive oxygen species (ROS) upon activation by iron or heme. The endoperoxide bridge in artemisinin is cleaved, leading to the formation of free radicals that damage cellular components of the target organism. This mechanism is particularly effective against the malaria parasite, Plasmodium falciparum, which accumulates iron during its life cycle .
類似化合物との比較
Similar Compounds
Dihydroartemisinin: A reduced form of artemisinin with similar antimalarial properties.
Artemether: A methyl ether derivative of dihydroartemisinin used in combination therapies for malaria.
Artesunate: A water-soluble derivative of dihydroartemisinin used for severe malaria treatment.
Uniqueness
Artemisinin-13C-D3 is unique due to its isotopic labeling, which allows for precise tracking and analysis in pharmacokinetic and metabolic studies. This makes it an invaluable tool in research compared to its non-labeled counterparts .
特性
分子式 |
C15H22O5 |
|---|---|
分子量 |
286.34 g/mol |
IUPAC名 |
(1R,4S,5R,8S,9R,12S,13R)-1,5-dimethyl-9-(trideuterio(113C)methyl)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one |
InChI |
InChI=1S/C15H22O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15-/m1/s1/i2+1D3 |
InChIキー |
BLUAFEHZUWYNDE-KNAKZOALSA-N |
異性体SMILES |
[2H][13C]([2H])([2H])[C@@H]1[C@@H]2CC[C@H]([C@H]3[C@]24[C@H](OC1=O)O[C@@](CC3)(OO4)C)C |
正規SMILES |
CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(8S,9S,10R,11R,13S,14R,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetic acid](/img/structure/B13863052.png)
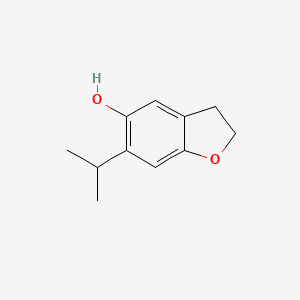
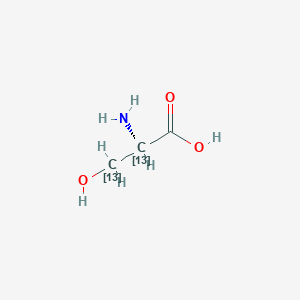
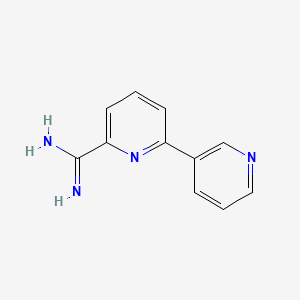
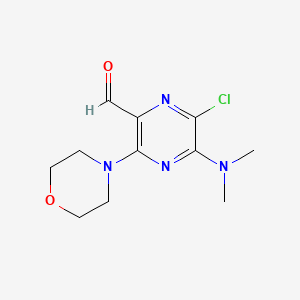
![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-2,2,3,4,4-pentadeuterio-12-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13863095.png)
![[4-Amino-5-(aminomethyl)pyrimidin-2-yl]methanol](/img/structure/B13863101.png)
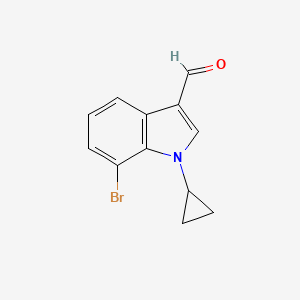


![(4R)-1-[N8-Nitro-N2-(3-methylquinoline-8-sulfonyl)-L-arginyl]-4-methylpiperidine-2-carboxylic Acid](/img/structure/B13863125.png)
![[2-Bromo-4-(cyclopropylmethoxy)phenyl]methanol](/img/structure/B13863131.png)
![Ethyl 3-[(4-chlorophenyl)methyl]piperidine-3-carboxylate](/img/structure/B13863135.png)
![3-(Hydroxymethyl)-1-[1-(2-methoxyethyl)pyrazol-4-yl]pyridazin-4-one](/img/structure/B13863142.png)
